Kallidin
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-10-9 | |
| Record name | Kallidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bradykinin, N2-l-lysyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Source of Kallikreins and Kininogen
Kallikreins are typically isolated from mammalian tissues, with porcine pancreatic extracts being a common source due to their high enzyme concentration. For instance, the patent CN100384991C describes a method using porcine pancreatic kininogenase, purified through affinity chromatography to achieve >95% enzymatic activity. Rat glandular kallikrein, as demonstrated in PMC1751235, releases a this compound-like peptide (KLP) from low-molecular-weight (LMW) kininogen under optimized conditions.
Kininogen substrates are prepared from plasma via kaolin adsorption and acidification. In one protocol, rat plasma incubated with kaolin (7.8 mg/mL) and Tris-HCl (0.06 M, pH 7.4) for 30 minutes at 37°C yielded LMW kininogen after centrifugation (6,000 × g, 10 minutes).
Enzymatic Digestion Parameters
The reaction efficiency depends on:
-
pH : Optimal activity occurs at pH 7.8–8.0.
-
Temperature : 37°C for 60 minutes achieves complete cleavage.
-
Enzyme-to-Substrate Ratio : 2 mU kallikrein per 1 mg kininogen.
Post-digestion, ethanol precipitation (70% v/v) and vacuum concentration remove impurities, yielding this compound-rich supernatants.
Table 1: Enzymatic Preparation of this compound from Rat LMW Kininogen
| Parameter | Value | Citation |
|---|---|---|
| Kallikrein concentration | 2 mU/20 µL | |
| Incubation time | 60 minutes at 37°C | |
| Centrifugation | 13,000 × g, 10 minutes | |
| Yield | 42.4 ± 6.8 pmol/g tissue |
Chemical Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is widely used for this compound production, enabling precise control over sequence and modifications. The PubMed article 7960398 outlines a method for linear and cyclic kinin analogues using diphenylphosphorazidate (DPPA)-mediated cyclization.
Linear Peptide Assembly
The linear decapeptide is constructed via Fmoc chemistry on a Rink amide resin:
-
Resin Swelling : Dichloromethane (DCM) for 30 minutes.
-
Deprotection : 20% piperidine in dimethylformamide (DMF).
-
Coupling : Amino acids (4 eq) activated with HBTU/HOBt and DIPEA.
-
Cycle Repetition : Repeated for Lys, Arg, Pro, Gly, Phe, Ser residues.
Side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg) ensure regioselectivity.
Cyclization and Purification
Cyclization via DPPA improves metabolic stability:
-
Linear Precursor : H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH.
-
Activation : DPPA (3 eq) and triethylamine in DMF at 0°C.
-
Reaction : Stirred for 48 hours at 25°C.
-
Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.
Crude peptides are purified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), achieving >98% purity.
Purification and Analytical Techniques
Affinity Chromatography
The CN100384991C patent highlights monoclonal antibody-based affinity chromatography for high-purity this compound. Antibodies specific to kallikrein immobilize on Sepharose 4B, capturing this compound with <0.1% contaminant proteins.
MALDI-TOF Mass Spectrometry
Post-purification validation uses MALDI-TOF, as shown in PMC1751235, where this compound (theoretical m/z: 1187.66) matched experimental values within 0.02% error.
Radioimmunoassay (RIA)
Specific antisera (e.g., KAL antiserum) quantify this compound in biological samples. In rat muscle dialysate, baseline levels reached 34.15 ± 7.39 pg/100 µL, increasing to 170% under acidic conditions.
Challenges and Innovations
Species-Specific Variations
Rat LMW kininogen lacks the lysine residue required for this compound, producing Arg-bradykinin instead. Cross-reactivity studies confirmed 80% recognition by this compound antibodies, necessitating species-specific protocols.
化学反応の分析
反応の種類: カリジンは、以下を含むいくつかの種類の反応を受けます。
一般的な試薬と条件:
アミノペプチダーゼ酵素: カリジンをブラジキニンに変換します。
カルボキシペプチダーゼMとN: カリジンをより小さなペプチドに分解します.
主要な生成物:
ブラジキニン: アミノペプチダーゼによるカリジンへの作用によって形成されます.
Des-Arg10-カリジン: カルボキシペプチダーゼの作用によって形成されます.
4. 科学研究への応用
カリジンは、以下を含む科学研究において幅広い用途があります。
科学的研究の応用
Biological Functions and Mechanisms
Kallidin is primarily known for its role as an inflammatory mediator. It induces vasodilation , increases vascular permeability , and contributes to the sensation of pain. These effects are mediated through the activation of specific receptors (B1R and B2R) associated with the kallikrein-kinin system (KKS) .
Key Biological Effects:
- Vasodilation : this compound promotes blood flow by relaxing vascular smooth muscles.
- Increased Vascular Permeability : It allows for the passage of fluids and proteins from the bloodstream to tissues, facilitating inflammatory responses.
- Pain Sensation : this compound can induce pain through its action on sensory neurons.
Clinical Applications
This compound's involvement in various clinical conditions has been extensively studied, particularly concerning its therapeutic potential in diseases related to inflammation and vascular dysfunction.
Cardiovascular Health
This compound has been shown to have protective effects in models of diabetic kidney disease (DKD). Research indicates that exogenous administration of kallikrein, which generates this compound, may improve renal function by enhancing blood flow and reducing inflammation .
Pain Management
Studies have demonstrated that this compound can produce algesic responses when applied to human nasal mucosa, indicating its potential role in pain pathways . This suggests that modulation of this compound levels could be explored for pain management therapies.
Cancer Research
Research into the kallikrein-related peptidase (KLK) family has revealed potential roles in cancer biology. For instance, KLK3 has been implicated in prostate cancer progression, suggesting that targeting this pathway might offer new therapeutic strategies .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its biological functions to include innovative treatment approaches in various diseases:
Inflammatory Diseases
The KKS is being investigated as a target for treating conditions characterized by excessive inflammation. This compound's ability to modulate immune responses positions it as a candidate for therapies aimed at diseases like arthritis and asthma .
Neurological Disorders
Research indicates that this compound may enhance cerebral blood flow, which could be beneficial in conditions like stroke or traumatic brain injury . Its vasodilatory effects could help improve outcomes by promoting recovery of neurological functions.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound in clinical settings:
| Study Focus | Findings | Implications |
|---|---|---|
| Diabetic Kidney Disease | Kallikrein administration improved renal function in rodent models | Suggests potential for human therapies targeting DKD |
| Pain Response | This compound induced pain responses independent of B1 receptor activation | Indicates complex mechanisms of pain modulation |
| Cancer Progression | KLK3 linked to prostate cancer cell proliferation | Highlights need for targeted therapies against KLK pathways |
作用機序
カリジンは、主にブラジキニンB2受容体であるブラジキニン受容体と結合することでその効果を発揮します . この受容体はGタンパク質共役受容体であり、ホスホリパーゼC経路を含むいくつかの下流シグナル伝達経路を活性化し、その結果、イノシトール三リン酸とジアシルグリセロールが生成されます . これらのセカンドメッセンジャーは、カルシウムイオンの放出とプロテインキナーゼCの活性化をもたらし、最終的に血管拡張、血管透過性の増加、疼痛感覚などのさまざまな生理学的効果を引き起こします .
類似の化合物:
ブラジキニン: カリジンと非常に似ていますが、N末端のリスイン残基がありません.
Des-Arg9-ブラジキニン: C末端のアルギニン残基を失ったブラジキニンの代謝産物です.
Des-Arg10-カリジン: C末端のアルギニン残基を失ったカリジンの代謝産物です.
ユニークな特徴: カリジンは、ブラジキニンと比較してN末端にリスイン残基が追加されているため、構造的にユニークです . この構造の違いにより、カリジンは異なる酵素や受容体と相互作用し、異なる生理学的効果をもたらします .
類似化合物との比較
Structural and Metabolic Differences
Key Insights :
- This compound and BK share 90% sequence identity but differ in receptor selectivity. This compound exhibits higher affinity for B1 receptors when metabolized to des-Arg<sup>10</sup>-kallidin .
- BK is more susceptible to angiotensin-converting enzyme (ACE), whereas this compound is preferentially degraded by aminopeptidases .
Receptor Affinities and Signaling
Functional Comparisons :
- Nasal Effects : this compound and BK induce nasal blockage via B2 receptors with comparable potency (~50% of kinins post-allergen challenge are this compound) .
- Vascular Effects : In feline hindlimbs, this compound and BK produce similar B2-mediated vasodilation, while des-Arg<sup>10</sup>-kallidin activates B1 receptors .
- Colon Chloride Secretion : this compound stimulates net chloride secretion in rat colon at thresholds as low as 5–10 nM, with reduced efficacy in low-sodium conditions . BK’s effects in this tissue remain uncharacterized.
Pathophysiological Roles
- COVID-19 : LC-MS/MS assays detect this compound and its metabolites in respiratory lavage fluids, suggesting a role in SARS-CoV-2-related inflammation .
- Cardioprotection: this compound degradation by aminopeptidase M in the heart may limit its cardioprotective effects compared to BK, which is preserved by ACE inhibitors .
Analytical Detection
Modern LC-MS/MS methods distinguish this compound from BK and their metabolites with high sensitivity:
| Analyte | Limit of Detection (pg/mL) |
|---|---|
| This compound | 3.5 |
| Bradykinin | 2.5 |
| des-Arg<sup>10</sup>-Kallidin | 2.5 |
| des-Arg<sup>9</sup>-BK | 3.0 |
This enables precise quantification in biological fluids, critical for studying kinin dysregulation in diseases like COVID-19 .
生物活性
Kallidin, also known as Lys-bradykinin, is a biologically active peptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation. It is part of the kallikrein-kinin system (KKS), which is crucial for regulating blood pressure and inflammatory responses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is generated through the enzymatic action of kallikrein on kininogen precursors. It is structurally similar to bradykinin but differs by an additional N-terminal lysine residue. Both peptides activate bradykinin receptors (B1R and B2R), which mediate their physiological effects. This compound's biological activity is primarily characterized by its vasodilatory effects and its role in inflammation and pain signaling.
This compound exerts its biological effects through several mechanisms:
- Vasodilation : this compound induces vasodilation by promoting the release of nitric oxide (NO) from endothelial cells, leading to relaxation of smooth muscle cells in blood vessels.
- Inflammation : It enhances vascular permeability and promotes the migration of immune cells to sites of injury or infection.
- Pain Modulation : this compound contributes to pain signaling pathways by sensitizing nociceptive neurons.
Physiological Roles
- Regulation of Blood Pressure : this compound plays a crucial role in blood pressure regulation by inducing vasodilation and influencing renal function.
- Inflammatory Response : It is involved in the inflammatory response, contributing to edema formation and immune cell recruitment.
- Cardioprotection : this compound has been shown to exert cardioprotective effects, particularly during ischemic conditions.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
- Kinin Peptide Measurements : Research has demonstrated that levels of kinin peptides, including this compound, are significantly higher in tissues than in blood, indicating a localized effect within tissues .
- Cardiovascular Effects : A study investigating kinin-degrading enzymes in human heart tissue found that this compound and bradykinin contribute to improved hemodynamics and antiproliferative effects .
- Inflammatory Models : In animal models, this compound administration has been linked to increased vascular permeability and enhanced inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key enzymatic pathways involved in Kallidin synthesis, and how can researchers validate its structural integrity in vitro?
this compound is synthesized via the proteolytic cleavage of kallidinogen by tissue kallikreins. To confirm its structural identity, researchers should employ tandem mass spectrometry (MS/MS) for sequence verification and high-performance liquid chromatography (HPLC) for purity assessment. Enzymatic degradation studies (e.g., using aminopeptidases) can further validate its conversion to Bradykinin .
Q. How does this compound’s dual role in vasodilation and smooth muscle contraction vary across tissue types, and what experimental models are appropriate to study this?
Use isolated tissue baths to measure smooth muscle responses in organs like the ileum, uterus, or bronchus. For vascular effects, ex vivo arterial ring assays or in vivo blood pressure monitoring in animal models (e.g., rats) are suitable. Parallel experiments with Bradykinin can clarify functional differences due to structural variations .
Q. What methodologies are recommended to quantify this compound levels in biological fluids?
Enzyme-linked immunosorbent assays (ELISAs) with this compound-specific antibodies or liquid chromatography-mass spectrometry (LC-MS) are gold standards. Pre-analytical steps (e.g., protease inhibitors) are critical to prevent peptide degradation during sample collection .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s ion transport effects across epithelial models?
In studies showing this compound-induced chloride secretion (e.g., rat colon), use Ussing chambers to measure short-circuit current (SCC) and ion flux. Include controls for sodium levels, as sodium-deficient models exhibit shifted dose-response curves (e.g., EC50 changes from 5–10 nM to 170 µM). Pharmacological blockers (e.g., indomethacin for prostaglandin pathways) can isolate mechanisms .
Q. What statistical approaches are optimal for analyzing conflicting data on this compound receptor specificity?
Apply nonlinear regression to compare dose-response curves (e.g., log[agonist] vs. response). Use two-way ANOVA to assess interactions between variables like sodium concentration and receptor expression. Radioligand binding assays with [des-Arg⁹]this compound can differentiate B1 vs. B2 receptor affinities, supported by antagonist studies (e.g., [des-A9-gly-Lys]this compound) .
Q. How do researchers address this compound’s metabolic instability in long-term in vivo studies?
Utilize peptide analogs with D-amino acid substitutions or PEGylation to enhance half-life. Monitor degradation via plasma sampling at multiple timepoints and correlate with pharmacodynamic effects (e.g., blood pressure changes). Compare outcomes with Bradykinin to assess metabolic divergence .
Methodological Guidance
Q. What in vitro models best replicate this compound’s physiological effects on ion channels?
Primary colonic epithelial cells or immortalized cell lines (e.g., T84) cultured in polarized monolayers are ideal. Measure transepithelial resistance and SCC under varying Cl⁻/SO₄²⁻ gradients. Use electrophysiology to confirm ion channel activation (e.g., Ca²⁺-activated Cl⁻ channels) .
Q. How should researchers validate the specificity of this compound receptor antibodies in immunohistochemistry?
Perform knockout controls (e.g., B1 receptor-null mice) or competitive inhibition with excess peptide. Combine with functional assays (e.g., calcium imaging) to confirm antibody specificity correlates with biological activity .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?
Consider pharmacokinetic factors (e.g., plasma protein binding) and tissue-specific kallikrein activity. Use compartmental modeling to predict tissue exposure levels. Report both EC50 (in vitro) and ED50 (in vivo) with confidence intervals .
Q. What are the best practices for publishing this compound research to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detail synthetic protocols (e.g., kallikrein source, reaction conditions).
- Provide raw SCC and ion flux data in supplementary files.
- Reference established methods (e.g., Drouin et al.’s receptor binding assays) and disclose modifications .
Tables for Key Findings
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
